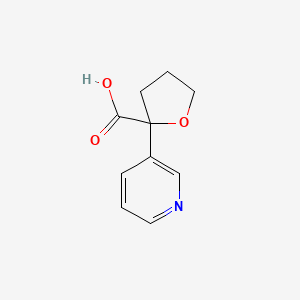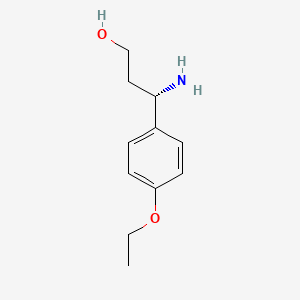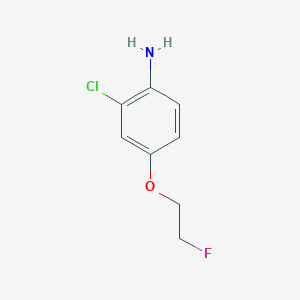
Cyclohexane-1,2-diamine 2-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,2-diamine 2-cyanoacrylate is an organic compound with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.27 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, and a cyanoacrylate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexane-1,2-diamine 2-cyanoacrylate can be synthesized through a multi-step process involving the reaction of cyclohexane-1,2-diamine with cyanoacrylic acid or its derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane-1,2-diamine 2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitrocyclohexane derivatives, primary amines, and various substituted cyclohexane compounds .
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,2-diamine 2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a cross-linking agent in biomaterials.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of cyclohexane-1,2-diamine 2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group undergoes rapid polymerization upon exposure to moisture, forming a high-strength adhesive bond. This property is exploited in medical and industrial adhesives . The amino groups can interact with biological molecules, making it useful in drug delivery and bio-conjugation applications .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2-diamine: Lacks the cyanoacrylate group, making it less reactive in adhesive applications.
2-Cyanoacrylic Acid: Contains the cyanoacrylate group but lacks the cyclohexane ring and amino groups, limiting its versatility.
Cyclohexane-1,2-diamine 2-methylacrylate: Similar structure but with a methyl group instead of a cyano group, affecting its reactivity and applications.
Uniqueness: Cyclohexane-1,2-diamine 2-cyanoacrylate is unique due to the combination of the cyclohexane ring, amino groups, and cyanoacrylate group, which confer distinct chemical and physical properties. This combination makes it highly versatile for various applications in research, medicine, and industry .
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-cyanoprop-2-enoic acid;cyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H14N2.C4H3NO2/c7-5-3-1-2-4-6(5)8;1-3(2-5)4(6)7/h5-6H,1-4,7-8H2;1H2,(H,6,7) |
InChI-Schlüssel |
FFAWACJYYFSJHN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C#N)C(=O)O.C1CCC(C(C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)



![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)


![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)
